(2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (2E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one belongs to the class of organic compounds known as retrochalcones. These are a form of normal chalcones that are structurally distinguished by the lack of oxygen functionalities at the C2'- and C6'-positions (2E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 69704-15-0
VCID: VC21347415
InChI: InChI=1S/C16H14O3/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11,17H,1H3/b11-4+
SMILES: COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol

(2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

CAS No.: 69704-15-0

Cat. No.: VC21347415

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one - 69704-15-0

CAS No. 69704-15-0
Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
IUPAC Name (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C16H14O3/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11,17H,1H3/b11-4+
Standard InChI Key WSEGRADBFAKNHQ-NYYWCZLTSA-N
Isomeric SMILES COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O
SMILES COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O
Canonical SMILES COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O

Chemical Identity and Physical Properties

(2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is characterized by its specific molecular structure and physical properties that contribute to its chemical behavior and biological activities. The compound features a trans (E) configuration at the C=C double bond, which is a defining characteristic of many biologically active chalcones .

Chemical Identity

The compound is classified as a chalcone, a class of open-chain flavonoids consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system. The specific arrangement of functional groups, including a hydroxyl group at the para position of one ring and a methoxy group at the para position of the other ring, distinguishes this particular chalcone from others in its class .

Table 1. Chemical Identity Parameters of (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

ParameterValue
IUPAC Name(2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Common Name4-Hydroxy-4'-methoxychalcone
CAS Number69704-15-0
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
InChIInChI=1S/C16H14O3/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11,17H,1H3/b11-4+
InChI KeyWSEGRADBFAKNHQ-NYYWCZLTSA-N
Canonical SMILESCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O

Physical Properties

The physical characteristics of this chalcone contribute to its stability, solubility, and interactions with biological systems. Its crystalline nature makes it suitable for X-ray crystallographic studies, which have provided valuable insights into its three-dimensional structure .

Table 2. Physical Properties of (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

PropertyDescription
Physical StateYellow crystalline powder
Crystal CharacteristicsCrystallizes in the centrosymmetric space group P21/c
ConfigurationTrans (E) at the C=C double bond
Molecular ConformationEssentially planar structure

Structural Characterization

Comprehensive structural characterization of (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has been achieved through various spectroscopic and crystallographic techniques, providing detailed insights into its molecular architecture and electronic distribution .

Crystallographic Analysis

X-ray diffraction studies have revealed that the compound crystallizes in the centrosymmetric space group P21/c. The molecule exhibits an essentially planar conformation with a root mean square deviation of 0.066 Å for all non-hydrogen atoms. This planarity is a common feature of chalcones and contributes to their ability to interact with various biological targets .

The trans configuration of the C=C double bond has been confirmed through crystallographic analysis, which is crucial for the compound's bioactivity. The molecular packing within the crystal is influenced by intermolecular interactions, including hydrogen bonding and π-π stacking, creating a three-dimensional network .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy has provided detailed information about the hydrogen and carbon environments within the molecule, confirming its structural features.

Table 3. 1H-NMR Spectroscopic Data of (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (Hz)Assignment
3.86singlet3H--OCH3
6.86doublet2HJ=10Ar-H
7.07doublet2HJ=5Ar-H
7.66doublet1H--

The 13C-NMR spectrum further confirms the structure, with characteristic signals for the carbonyl carbon (C=O), the olefinic carbons (Cα and Cβ), and the aromatic carbons. The Cα carbon resonates at 118.4 ppm, while the Cβ carbon appears at 143.7 ppm, which is consistent with the trans configuration of the double bond .

Infrared (IR) and Raman spectroscopy have also been employed to characterize the vibrational properties of the compound, providing additional structural information. The IR spectrum shows characteristic absorption bands for the hydroxyl group, carbonyl group, and aromatic rings. These spectroscopic data collectively confirm the structure and purity of the synthesized compound .

Synthesis Methods

Multiple synthetic pathways have been developed for the preparation of (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, ranging from traditional solution-based methods to more environmentally friendly approaches that align with green chemistry principles .

Classical Claisen-Schmidt Condensation

The most common method for synthesizing this chalcone involves the Claisen-Schmidt condensation reaction between 4-hydroxybenzaldehyde and 4-methoxyacetophenone. This reaction typically employs basic catalysts such as sodium hydroxide or potassium hydroxide in alcoholic solvents .

The reaction mechanism proceeds through the following steps:

  • Base-catalyzed deprotonation of the alpha carbon of 4-methoxyacetophenone to form an enolate

  • Nucleophilic addition of the enolate to the carbonyl carbon of 4-hydroxybenzaldehyde

  • Dehydration to form the α,β-unsaturated carbonyl system

Table 4. Classical Synthesis Parameters for (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

ParameterDetails
Reactants4-hydroxybenzaldehyde and 4-methoxyacetophenone
CatalystSodium hydroxide (NaOH)
SolventEthanol
TemperatureRoom temperature
Reaction Time24 hours
YieldApproximately 85%
PurificationRecrystallization from ethanol

Chemical Reactivity

The chemical reactivity of (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is largely determined by its functional groups and structural features, particularly the α,β-unsaturated carbonyl system, the hydroxyl group, and the methoxy substituent .

Reactivity of Functional Groups

The compound contains several reactive functional groups that can participate in various chemical transformations:

α,β-Unsaturated Carbonyl System

The conjugated double bond system is susceptible to nucleophilic addition reactions, particularly Michael additions. This reactivity is significant for the compound's biological activities, as it can interact with nucleophilic residues in proteins, such as cysteine and lysine .

Hydroxyl Group

The phenolic hydroxyl group at the 4-position can participate in:

  • Hydrogen bonding interactions with biological targets

  • Oxidation reactions to form quinone derivatives

  • Substitution reactions to form ethers or esters

  • Acid-base reactions, as it can donate a proton under basic conditions

The hydroxyl group also contributes significantly to the compound's antioxidant properties through its ability to donate hydrogen atoms to neutralize free radicals .

Methoxy Group

The methoxy substituent at the 4'-position:

  • Affects the electronic distribution within the molecule

  • Can undergo demethylation reactions under certain conditions

  • Contributes to the compound's lipophilicity and membrane permeability

Structure-Activity Relationships

Studies on similar chalcones have shown that the pattern of substitution on both aromatic rings significantly influences their biological activities. The hydroxyl group at the 4-position enhances antioxidant activity, while the methoxy group at the 4'-position may contribute to improved membrane permeability and binding to target proteins .

Biological Activities

(2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits a range of biological activities that make it a compound of significant interest for pharmaceutical research and development .

Acetylcholinesterase Inhibition

This chalcone has been evaluated for its ability to inhibit human acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine and is a target for Alzheimer's disease therapeutics. Kinetic studies have revealed that it acts as a mixed-type inhibitor, interacting with both the catalytic active site and the peripheral anionic site of the enzyme .

Table 5. Acetylcholinesterase Inhibition Properties

ParameterValue
Inhibition TypeMixed-type inhibition
IC50 Range40-85 µM
Binding SitesPeripheral anionic site and gorge region of AChE
Structure-Activity RelationshipEnhanced activity with methoxy groups in the A ring and halogen substituents in the B ring

Molecular modeling studies suggest that the compound interacts with aromatic residues in the catalytic active site and gorge region of AChE through π-π interactions, while the hydroxyl and methoxy groups form hydrogen bonds with specific amino acid residues .

Antioxidant Properties

The presence of the phenolic hydroxyl group in (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one contributes to its antioxidant capacity. This group can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress, which is implicated in various pathological conditions including neurodegenerative diseases, cancer, and cardiovascular disorders .

The antioxidant mechanism involves:

  • Donation of a hydrogen atom from the hydroxyl group to a free radical

  • Formation of a relatively stable phenoxyl radical stabilized by resonance

  • Termination of radical chain reactions

Comparative Analysis with Related Compounds

To better understand the unique properties of (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, it is useful to compare it with structurally related chalcones that differ in the position and nature of their substituents .

Structural Isomers

One important structural isomer is 4'-Hydroxy-4-methoxychalcone, where the positions of the hydroxyl and methoxy groups are reversed. This positional isomerism significantly affects the compound's physical properties, reactivity, and biological activities .

Table 6. Comparison with Structural Isomers

CompoundCAS NumberStructural DifferenceNotable Properties
(2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one69704-15-0Hydroxyl at 4-position, Methoxy at 4'-positionHigher AChE inhibitory activity
4'-Hydroxy-4-methoxychalcone6338-81-4Hydroxyl at 4'-position, Methoxy at 4-positionDifferent crystal packing arrangement
2'-Hydroxy-4-methoxychalcone3327-24-0Hydroxyl at 2'-position, Methoxy at 4-positionForms intramolecular hydrogen bond, melting point 93°C

Derivatives with Different Substituents

Variations in the substituents on the aromatic rings lead to chalcones with diverse properties and biological activities. For example, replacing the hydroxyl group with a halogen, such as chlorine or bromine, can significantly alter the compound's lipophilicity and biological activity profile .

Studies have shown that chalcones with halogen substituents often exhibit enhanced interactions with biological targets due to halogen bonding or increased lipophilicity. Similarly, the presence of additional methoxy groups can modify the electronic distribution within the molecule and affect its binding to protein targets .

Applications and Future Perspectives

The unique structural features and diverse biological activities of (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one suggest numerous potential applications in various fields, particularly in pharmaceutical research and development.

Pharmaceutical Applications

Given its acetylcholinesterase inhibitory activity, this chalcone represents a promising starting point for the development of novel therapeutics for neurodegenerative disorders, particularly Alzheimer's disease. Its antioxidant properties further enhance its potential for neuroprotective applications .

The compound's potential anti-inflammatory and anticancer activities also warrant further investigation for the development of drugs targeting inflammatory disorders and various types of cancer. The relatively simple structure of chalcones allows for facile structural modifications to optimize their pharmacokinetic properties and target specificity .

Research Tools

Beyond therapeutic applications, (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one serves as a valuable molecular probe for studying biological processes and protein-ligand interactions. Its well-defined structure and binding properties make it useful for investigating the structural requirements for enzyme inhibition and receptor binding .

Future Research Directions

Several promising avenues for future research on this compound include:

  • Further optimization of its structure to enhance potency and selectivity for specific biological targets

  • Development of more efficient and environmentally friendly synthetic methods

  • Exploration of novel formulations to improve its bioavailability and delivery to target tissues

  • Investigation of its potential synergistic effects with established therapeutic agents

  • Comprehensive evaluation of its pharmacokinetic properties and toxicity profile

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